molecular formula C22H32O4 B015538 3,17|A-O-Bis(methoxymethyl)estradiol CAS No. 113680-55-0

3,17|A-O-Bis(methoxymethyl)estradiol

Cat. No. B015538
M. Wt: 360.5 g/mol
InChI Key: ORTXDSRJUDCFHC-AANPDWTMSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 3,17|A-O-Bis(methoxymethyl)estradiol typically involves multi-step chemical processes that aim to modify the estradiol backbone to achieve desired pharmacokinetic and pharmacodynamic properties. For instance, the synthesis of 2-[11C]methoxy-3,17β-estradiol, a closely related compound, is achieved from a precursor through a two-step process with high radiochemical purity, demonstrating the feasibility of generating tagged versions of estradiol derivatives for pharmacokinetic studies (Mun, Voll, & Goodman, 2006).

Molecular Structure Analysis

The molecular structure of estradiol derivatives is crucial in determining their biological activity. Specific modifications, such as methoxylation, can significantly alter their interactions with biological targets. For example, 3-methoxy-9(10 leads to 19)abeo-1,3,5(10)-estratrien-17-one's structure has been detailed, highlighting the impact of structural changes on biological activity (Weeks, Rohrer, & Duax, 1976).

Chemical Reactions and Properties

Chemical modifications, such as bromination or iodination, at specific positions on the estradiol molecule can yield compounds with distinct biological activities. For example, alkylation of estradiol with chloromethyl methyl ether under controlled conditions can lead to derivatives with varied reactivities and biological functions, highlighting the chemical versatility of estradiol derivatives (Pert & Ridley, 1987).

Physical Properties Analysis

The physical properties of estradiol derivatives, such as solubility, stability, and distribution coefficient, are key factors that influence their biological efficacy and pharmacokinetic profile. The logP value, indicating lipid solubility, is one such critical property affecting a compound's ability to cross biological membranes and reach its target sites (Mun, Voll, & Goodman, 2006).

Chemical Properties Analysis

Estradiol derivatives exhibit a range of chemical properties based on their structural modifications, which can influence their mechanism of action, such as through estrogen receptor binding or inhibition of specific enzymes involved in steroid metabolism. For instance, modifications that introduce sulfamate groups can result in compounds with potent inhibitory activity against steroid sulfatase, highlighting the role of chemical properties in defining the biological activity of estradiol derivatives (Bubert et al., 2007).

Scientific Research Applications

  • Estradiol-3,17-O,O-bis-sulfamates, related to 3,17|A-O-Bis(methoxymethyl)estradiol, have shown considerable potential as anticancer agents, particularly in reducing tumor growth or causing regression in breast and prostate cancer models (Bubert et al., 2007).

  • 3,17-bis(methoxymethyl)estradiol can be utilized as a precursor for synthesizing 2-bromo- and 2-iodo-estradiols, which have potential applications in medicinal chemistry (Pert & Ridley, 1987).

  • 2-Methoxy-3,17α-estradiol, an endogenous estrogen metabolite, has shown cytotoxicity in various cancer cell lines and possesses antiangiogenic and proapoptotic activities, making it a candidate for antitumor drug research (Mun, Voll, & Goodman, 2006).

  • 2-substituted estradiol bis-sulfamates, structurally related to 3,17|A-O-Bis(methoxymethyl)estradiol, have potent anti-proliferative and anti-angiogenic activity. These compounds function as inhibitors of steroid sulphatase (STS), which is a clinical target for hormone-dependent breast cancer treatment (Leese et al., 2006).

  • Methoxychlor metabolites, structurally related to 3,17|A-O-Bis(methoxymethyl)estradiol, have shown activity in estrogen receptor alpha and beta, as well as androgen receptor pathways. These compounds can act as agonists or antagonists through one or more hormone receptors, demonstrating their complexity and potential applications in endocrine research (Gaido et al., 2000).

  • 2-Methoxyestradiol also plays a role as a neurotoxin and can induce cancer cell death, highlighting its potential applications in cancer therapy and neurotoxicity studies (Gorska et al., 2014).

properties

IUPAC Name

(8R,9S,13S,14S,17S)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O4/c1-22-11-10-18-17-7-5-16(25-13-23-2)12-15(17)4-6-19(18)20(22)8-9-21(22)26-14-24-3/h5,7,12,18-21H,4,6,8-11,13-14H2,1-3H3/t18-,19-,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTXDSRJUDCFHC-AANPDWTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OCOC)CCC4=C3C=CC(=C4)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OCOC)CCC4=C3C=CC(=C4)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432990
Record name 3,17|A-O-Bis(methoxymethyl)estradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,17|A-O-Bis(methoxymethyl)estradiol

CAS RN

113680-55-0
Record name 3,17|A-O-Bis(methoxymethyl)estradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
FV Lauro, DC Francisco, GC Elodia… - Letters in Organic …, 2015 - ingentaconnect.com
In this study some estradiol derivatives were prepared using different strategies. The first stage was achieved by the preparation of an estradiol-dicarbaldehyde derivative (compound 2) …
AK Mohanakrishnan, M Cushman - Synlett, 1999 - thieme-connect.com
Treatment of 3, 17-O-bis (tert-butyldimethylsilyl)-2-iodoestradiol with in situ-generated organozinc bromides in the presence of a catalytic amount of Pd (PPh3) 4 as a Pd (0) source led …

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